
6-(Ethylamino)hexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Ethylamino)hexan-1-ol is an organic compound with the molecular formula C8H19NO It is a primary alcohol with an ethylamino group attached to the sixth carbon of a hexane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylamino)hexan-1-ol can be achieved through several methods. One common approach involves the reaction of 6-bromohexan-1-ol with ethylamine. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide to facilitate the substitution reaction.
Another method involves the reduction of 6-(ethylamino)hexan-1-one using a reducing agent like sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to an alcohol group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process.
化学反应分析
Types of Reactions
6-(Ethylamino)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 6-(ethylamino)hexane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride can convert the hydroxyl group to a chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products Formed
Oxidation: 6-(Ethylamino)hexanoic acid.
Reduction: 6-(Ethylamino)hexane.
Substitution: 6-(Ethylamino)hexyl chloride.
科学研究应用
6-(Ethylamino)hexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for creating more complex molecules.
Biology: The compound may be used in the study of biochemical pathways and interactions involving amines and alcohols.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.
Industry: It can be used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用机制
The mechanism of action of 6-(Ethylamino)hexan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes and receptors through its ethylamino and hydroxyl groups. These interactions can influence various molecular pathways, leading to desired biological effects.
相似化合物的比较
Similar Compounds
1-Hexanol: A primary alcohol with a six-carbon chain but without the ethylamino group.
6-Aminohexan-1-ol: Similar structure but with an amino group instead of an ethylamino group.
6-(Methylamino)hexan-1-ol: Similar structure but with a methylamino group instead of an ethylamino group.
Uniqueness
6-(Ethylamino)hexan-1-ol is unique due to the presence of both an ethylamino group and a hydroxyl group on a hexane chain
属性
CAS 编号 |
42055-20-9 |
|---|---|
分子式 |
C8H19NO |
分子量 |
145.24 g/mol |
IUPAC 名称 |
6-(ethylamino)hexan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-2-9-7-5-3-4-6-8-10/h9-10H,2-8H2,1H3 |
InChI 键 |
GKTZKHBCHBKGSC-UHFFFAOYSA-N |
规范 SMILES |
CCNCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


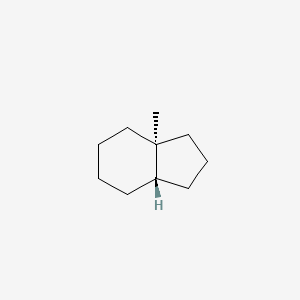
![Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-](/img/structure/B14652785.png)
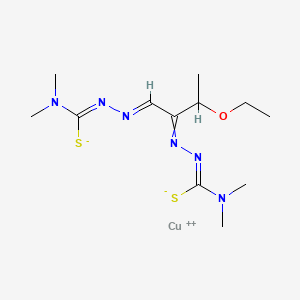
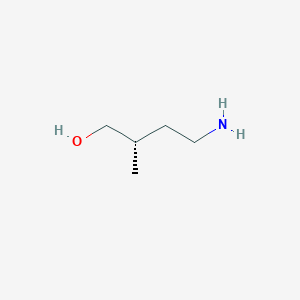
![1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene](/img/structure/B14652805.png)
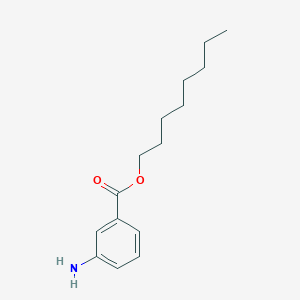
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
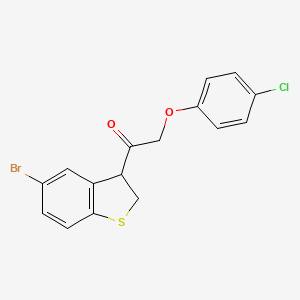
![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
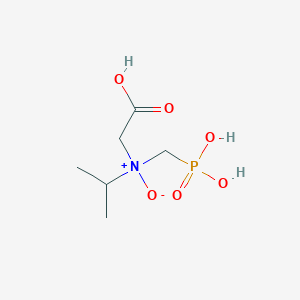
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
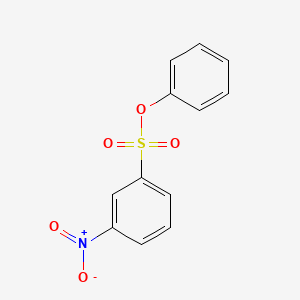
![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
